molecular formula C17H16ClNO4 B13966518 Benzoic acid, 5-(((3-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester CAS No. 38507-95-8

Benzoic acid, 5-(((3-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester

Cat. No.: B13966518
CAS No.: 38507-95-8
M. Wt: 333.8 g/mol
InChI Key: ISTNAPWTPCWQPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 5-(((3-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester is a complex organic compound with a variety of applications in scientific research and industry This compound is characterized by its unique structure, which includes a benzoic acid core substituted with a 3-chloro-2-methylphenyl group, an amino carbonyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 5-(((3-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Reduction: Reduction of the nitro group to an amino group.

    Acylation: Acylation of the amino group with 3-chloro-2-methylbenzoyl chloride.

    Esterification: Conversion of the carboxylic acid group to an ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-(((3-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

Benzoic acid, 5-(((3-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 5-(((3-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Tolfenamic acid: An aminobenzoic acid with similar structural features.

    Anthranilic acid derivatives: Compounds with a similar benzoic acid core and amino substituents.

Uniqueness

Benzoic acid, 5-(((3-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.

Properties

CAS No.

38507-95-8

Molecular Formula

C17H16ClNO4

Molecular Weight

333.8 g/mol

IUPAC Name

ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-hydroxybenzoate

InChI

InChI=1S/C17H16ClNO4/c1-3-23-17(22)12-9-11(7-8-15(12)20)16(21)19-14-6-4-5-13(18)10(14)2/h4-9,20H,3H2,1-2H3,(H,19,21)

InChI Key

ISTNAPWTPCWQPW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C(=O)NC2=C(C(=CC=C2)Cl)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.